

6-Iododiosmin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	6-lododiosmin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-lododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. While diosmin is widely recognized for its therapeutic effects on venous diseases, **6-lododiosmin** is primarily known as an impurity that can arise during the synthesis and purification of diosmin.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential experimental protocols related to **6-lododiosmin**, serving as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct experimental data for **6-lododiosmin**, some of the protocols and pathways described herein are based on established methods for related flavonoids and should be considered as starting points for investigation.

Chemical Structure and Properties

6-lododiosmin, systematically named 7-[[6-O-(6-Deoxy- α -L-mannopyranosyl)- β -D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one, is characterized by the addition of an iodine atom at the 6-position of the benzopyran-4-one core of diosmin. This structural modification significantly alters its physicochemical properties.

Chemical Structure

Caption: Chemical structure of **6-lododiosmin**.



Quantitative Chemical and Physical Data

The following table summarizes the key chemical and physical properties of **6-lododiosmin**.

Property	Value	Source
Molecular Formula	C28H31IO15	PubChem
Molecular Weight	734.44 g/mol	PubChem
CAS Number	1431536-92-3	Santa Cruz Biotechnology
Appearance	Light yellow crystalline solid	Synthose[2]
Melting Point	199-200 °C (dec.) or 212-214 °C (dec.)	ChemicalBook[3], Synthose[2]
Solubility	Soluble in DMSO	Synthose[2]
pKa (Predicted)	4.62 ± 0.40	Guidechem[2]
XLogP3 (Predicted)	-0.2	PubChem
Hydrogen Bond Donor Count	8	Guidechem[2]
Hydrogen Bond Acceptor Count	15	Guidechem[2]
Rotatable Bond Count	7	Guidechem[2]
Topological Polar Surface Area	234 Ų	PubChem

Experimental Protocols

Due to the limited public data on **6-lododiosmin**, the following experimental protocols are proposed based on general methods for flavonoid synthesis and analysis.

Hypothetical Synthesis of 6-Iododiosmin

The synthesis of **6-lododiosmin** can be conceptually based on the iodination of its precursor, hesperidin, a process that is also used for the synthesis of diosmin itself. A patent for diosmin preparation suggests that **6-lododiosmin** can be a byproduct. The following is a generalized protocol adapted from this process.



Materials:

- Hesperidin
- Pyridine (solvent)
- Iodine
- Sodium hydroxide
- Hydrochloric acid
- Sodium thiosulfate
- Dimethylformamide (DMF) for purification
- Water

Procedure:

- Dissolve hesperidin in pyridine in a reaction vessel.
- Add sodium hydroxide to the solution while stirring.
- Add iodine portion-wise to the mixture over a period of one hour.
- Heat the reaction mixture to 80-90°C and maintain for 6-8 hours.
- After the reaction, distill off the pyridine.
- Add a solution of sodium thiosulfate to quench any remaining iodine, followed by water.
- Filter the crude product. The crude product will be a mixture containing diosmin and 6lododiosmin.
- Further purification to isolate **6-lododiosmin** would require chromatographic techniques such as column chromatography or preparative HPLC.



Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis and quantification of **6-lododiosmin**.

- Column: C18 column (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 280 nm or 345 nm.
- Injection Volume: 20 μL.
- Standard Preparation: A standard solution of purified **6-lododiosmin** in a suitable solvent (e.g., DMSO/methanol mixture) should be prepared for quantification.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **6-lododiosmin**.

- Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent such as DMSO-d₆.
- Experiments:
 - ¹H NMR: To determine the proton chemical shifts and coupling constants.
 - ¹³C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure, including the position of the iodine atom and the glycosidic linkages.
- 3. Mass Spectrometry (MS)



Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

- Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.
- Analysis Mode: Both positive and negative ion modes should be explored.
- High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition (C₂₈H₃₁IO₁₅).
- Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can help in confirming the structure, particularly the glycosidic linkages and the position of the iodine on the aglycone.

Hypothetical Biological Activity and Signaling Pathway

Direct studies on the biological activity of **6-lododiosmin** are not currently available in the public domain. However, the parent compound, diosmin, is known to exhibit a range of pharmacological effects, including venotonic, anti-inflammatory, and antioxidant properties. It is plausible that **6-lododiosmin** may share some of these activities or possess unique properties due to the presence of the iodine atom.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for **6-lododiosmin**, based on the known anti-inflammatory mechanisms of flavonoids. This pathway focuses on the inhibition of pro-inflammatory signaling cascades.





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Caption: Hypothetical anti-inflammatory signaling pathway for **6-lododiosmin**.

Conclusion

6-lododiosmin remains a compound of interest primarily from a pharmaceutical quality and impurity profiling perspective. However, the presence of an iodine atom on the flavonoid scaffold opens up possibilities for altered biological activity that warrants further investigation. This guide provides a foundational understanding of its structure and properties and offers a starting point for researchers to develop experimental protocols for its synthesis, characterization, and biological evaluation. Future studies are needed to elucidate the specific pharmacological profile of **6-lododiosmin** and determine if it has any therapeutic potential beyond its current classification as a diosmin impurity.

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